N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide
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Overview
Description
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of ZINC01518342 are KCa2.1, KCa2.2, KCa2.3, and KCa3.1 , which are types of potassium channels . These channels play a crucial role in maintaining the electrical activity of cells, particularly in neurons and muscle cells.
Mode of Action
ZINC01518342 acts as a potassium channel activator . It interacts with its targets, the potassium channels, and enhances their activity. This interaction results in an increased flow of potassium ions across the cell membrane, which can influence various cellular processes.
Biochemical Pathways
The activation of potassium channels by ZINC01518342 can affect several biochemical pathways. For instance, it can enhance endothelium-derived hyperpolarizing factor responses, which are involved in the regulation of vascular tone . This can lead to downstream effects such as the lowering of blood pressure.
Result of Action
The activation of potassium channels by ZINC01518342 can lead to various molecular and cellular effects. For instance, it can cause hyperpolarization of the cell membrane, which can inhibit the firing of action potentials in neurons. This could potentially lead to effects such as pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with naphthoquinone under acidic conditions to form the thiazole ring. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Reduction: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfoxides or sulfones.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: Known for their broad-spectrum biological activities.
Indole derivatives: Exhibit similar antibacterial and anticancer properties.
Imidazole derivatives: Also used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide stands out due to its unique naphtho-thiazole structure, which imparts specific electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a potent compound in various applications .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-7,10H,8-9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGRYGNYUAJSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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